2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
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Overview
Description
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol is a chemical compound that features a piperidine ring substituted with a methoxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-Methoxy-piperidine.
Alkylation: The piperidine ring is then alkylated using an appropriate alkylating agent, such as ethylene oxide, under controlled conditions to introduce the ethanol moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Automation: Implementing automated systems for monitoring and controlling the synthesis process to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group or the ethanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-((S)-3-Hydroxy-piperidin-1-yl)-ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-((S)-3-Methoxy-piperidin-1-yl)-propanol: Similar structure but with a propanol moiety instead of ethanol.
2-((S)-3-Methoxy-piperidin-1-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.
Uniqueness
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3S)-3-methoxypiperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAIKUTLAJVEH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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